![molecular formula C28H24FN3O6 B1432421 Cabozantinib N-oxide CAS No. 1621681-63-7](/img/structure/B1432421.png)
Cabozantinib N-oxide
描述
Its unique properties make it an essential component in various experiments, enabling breakthroughs in fields like medicine, materials science, and environmental studies.
准备方法
The synthesis of Cabozantinib N-oxide involves systematic reactions that result in the stepwise addition of specific nucleotides. The process typically includes the use of controlled pore glass as a solid phase support and the addition of nucleotides protected at their 5′ hydroxy end with a dimethoxytrityl group . Industrial production methods often involve automated high-throughput techniques using advanced pipetting robots to streamline the preparation process .
化学反应分析
Cabozantinib N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methanol for esterification . Major products formed from these reactions include methyl 4-iodobenzoate and other derivatives .
科学研究应用
Key Findings from Studies
- Metabolic Pathways : CBN is predominantly produced via CYP3A4-mediated oxidation. Studies have shown that this enzyme plays a crucial role in the biotransformation of cabozantinib, with CBN being one of the main metabolites detected in human plasma .
- Clinical Relevance : The pharmacokinetic profiles of cabozantinib and its metabolites, including CBN, have been investigated in various clinical trials. For instance, a study highlighted that CBN has a significantly lower potency compared to cabozantinib itself, possessing less than 1% of its on-target kinase inhibition activity .
- Bioavailability Studies : Research has indicated that certain factors, such as proton pump inhibitors and H2 antagonists, may alter the bioavailability of cabozantinib and its metabolites, including CBN .
Table 1: Summary of Clinical Trials Involving Cabozantinib
Study ID | Objective | Design | Population | Findings |
---|---|---|---|---|
XL184-001 | Safety and tolerability | Phase 1 dose escalation | 40 cancer patients | Established maximum tolerated dose |
XL184-201 | Objective response rate | Phase 2 | 40 cancer patients | Evaluated response rates |
XL184-301 | Progression-free survival | Phase 3 pivotal trial | 219 MTC patients | Demonstrated significant PFS benefit |
Implications for Personalized Medicine
The metabolism of cabozantinib to CBN has implications for personalized medicine approaches in oncology. Understanding individual variations in CYP3A4 enzyme activity can help predict patient responses to cabozantinib therapy. For example, genetic polymorphisms affecting CYP3A4 expression may lead to variable drug metabolism rates among patients, influencing both efficacy and safety profiles .
作用机制
相似化合物的比较
Cabozantinib N-oxide is unique compared to other similar compounds due to its specific inhibitory action on the c-MET pathway. Similar compounds include other c-MET inhibitors like Crizotinib and Foretinib, which also target the same pathway but differ in their chemical structure and potency . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects.
生物活性
Cabozantinib N-oxide is a significant metabolite of cabozantinib, a potent tyrosine kinase inhibitor widely used in the treatment of various cancers, including renal cell carcinoma (RCC), medullary thyroid cancer (MTC), and hepatocellular carcinoma (HCC). Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile.
Metabolism and Formation
Cabozantinib is primarily metabolized by cytochrome P450 enzymes, predominantly CYP3A4, which plays a critical role in the oxidative metabolism of this compound. The formation of this compound occurs through the oxidation process mediated by CYP3A4, with studies indicating that this enzyme is responsible for generating several metabolites, including this compound, desmethyl cabozantinib, and monohydroxy cabozantinib .
Table 1: Metabolites of Cabozantinib
Metabolite | Description | Formation Enzyme |
---|---|---|
This compound | Major metabolite with reduced potency | CYP3A4 |
Desmethyl Cabozantinib | Another significant metabolite | CYP3A4 |
Monohydroxy Cabozantinib | Minor metabolite | CYP3A4 |
Pharmacological Activity
Although this compound is a metabolite of cabozantinib, it exhibits significantly lower potency against its target kinases compared to the parent compound. Specifically, it has been reported that this compound possesses less than 1% of the on-target kinase inhibition potency compared to cabozantinib itself . This diminished activity raises questions about its clinical relevance.
Clinical Implications
Clinical studies have shown that cabozantinib is effective in improving progression-free survival (PFS) in patients with advanced cancers. For example, a pivotal trial in patients with MTC demonstrated a median PFS of 11.2 months for those treated with cabozantinib compared to 4.0 months for placebo . However, the contribution of this compound to these outcomes remains unclear due to its low potency.
Case Study: Efficacy in Renal Cell Carcinoma
In a clinical study involving RCC patients, cabozantinib was associated with improved overall response rates and PFS compared to everolimus. The study indicated that the pharmacokinetics of cabozantinib were consistent across different patient populations, highlighting its efficacy regardless of prior treatments . The role of this compound in these outcomes was not specifically addressed but is an area for further investigation.
Safety Profile
The safety profile of cabozantinib includes common adverse events such as diarrhea, palmar-plantar erythrodysesthesia syndrome, and hypertension. Notably, the presence of metabolites like this compound does not significantly alter the safety profile observed with the parent compound .
属性
IUPAC Name |
1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJJTKYQXXLFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621681-63-7 | |
Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621681637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6L2LD4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。